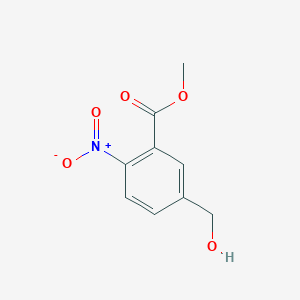

Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

133719-03-6 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 5-(hydroxymethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-4,11H,5H2,1H3 |

InChI Key |

WTTNHJYBCYFTLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS 133719-03-6), a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document integrates verified information with well-established principles of organic chemistry and comparative data from closely related analogues to offer a robust resource for laboratory applications.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol .[1] Its structure, featuring a nitro group, a methyl ester, and a hydroxymethyl group on the benzene ring, makes it a valuable precursor in organic synthesis, particularly for crafting more complex molecules in medicinal chemistry. The interplay of these functional groups dictates its reactivity and physical properties.

Structural and Chemical Identifiers

| Identifier | Value |

| CAS Number | 133719-03-6[1] |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Methoxycarbonyl-4-nitrobenzyl alcohol[1] |

Physicochemical Characteristics (Computed and Comparative)

| Property | Value (Target Compound - Computed) | Comparative Experimental Data (Analogous Compounds) |

| Melting Point | Not available | Methyl 2-hydroxy-5-nitrobenzoate: 113.0-119.0 °C[2] |

| Boiling Point | Not available | Not available |

| XLogP3 | 0.8[1] | Methyl 5-hydroxy-2-nitrobenzoate: 1.3[3] |

| Hydrogen Bond Donors | 1[1] | Methyl 5-hydroxy-2-nitrobenzoate: 1[3] |

| Hydrogen Bond Acceptors | 5[1] | Methyl 5-hydroxy-2-nitrobenzoate: 5[3] |

| Rotatable Bonds | 3[1] | Methyl 5-hydroxy-2-nitrobenzoate: 2[3] |

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not currently available. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the nitration of a substituted methyl benzoate. A plausible approach involves the nitration of methyl 3-(hydroxymethyl)benzoate.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar aromatic compounds and should be optimized for specific laboratory conditions.[4][5]

Materials:

-

Methyl 3-(hydroxymethyl)benzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add Methyl 3-(hydroxymethyl)benzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the methyl ester protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH (H-6) | ~8.2-8.4 | d | |

| Aromatic CH (H-4) | ~7.8-8.0 | dd | |

| Aromatic CH (H-3) | ~7.6-7.8 | d | |

| Hydroxymethyl (-CH₂OH) | ~4.7-4.9 | s | |

| Hydroxyl (-OH) | Variable (broad singlet) | s | Exchangeable with D₂O |

| Methyl Ester (-OCH₃) | ~3.9-4.1 | s |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 164-167 |

| Aromatic C-NO₂ | 147-150 |

| Aromatic C-CH₂OH | 140-143 |

| Aromatic C-COOCH₃ | 133-136 |

| Aromatic CH | 125-130 (multiple signals) |

| Hydroxymethyl (-CH₂OH) | 62-65 |

| Methyl Ester (-OCH₃) | 52-54 |

Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH stretch) | 3200-3500 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Carbonyl (C=O stretch) | 1715-1735 |

| Aromatic C=C stretch | 1580-1620 |

| Nitro (N-O asymmetric stretch) | 1510-1550 |

| Nitro (N-O symmetric stretch) | 1340-1380 |

| C-O stretch | 1000-1300 |

Reactivity and Applications in Drug Development

This compound is a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide range of subsequent transformations such as amide bond formation, diazotization, and the construction of heterocyclic rings. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

This trifunctional nature makes it a valuable building block in the synthesis of complex pharmaceutical agents. For instance, similar nitroaromatic compounds are utilized in the development of antimicrobial and anti-inflammatory drugs.[8]

Key Chemical Transformations

Caption: Key reaction pathways for this compound.

Safety and Handling

Specific safety data for this compound is limited. Therefore, it is crucial to handle this compound with the care afforded to other nitroaromatic compounds. Based on data for similar substances, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][9]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.[9]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

References

- The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innov

- methyl 5-hydroxy-2-methyl-3-nitrobenzoate - Chemical Synthesis D

-

Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem - NIH. (URL: [Link])

-

This compound | C9H9NO5 | CID 15177124 - PubChem. (URL: [Link])

- Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem. (URL: )

- JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P

- Safety d

-

METHYL m-NITROBENZOATE - Organic Syntheses Procedure. (URL: [Link])

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

-

SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic

- Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-nitrobenzoic Acid - Benchchem. (URL: )

- A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem. (URL: )

Sources

- 1. This compound | C9H9NO5 | CID 15177124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-5-nitrobenzoate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. aiinmr.com [aiinmr.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. leap.epa.ie [leap.epa.ie]

Structure and reactivity of 3-Methoxycarbonyl-4-nitrobenzyl alcohol

An In-depth Technical Guide to 3-Methoxycarbonyl-4-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-4-nitrobenzyl alcohol, a versatile trifunctional building block in modern organic synthesis. We delve into its structural characteristics, synthesis, and extensive reactivity, offering field-proven insights for its application in research and development, particularly within the pharmaceutical industry. This document is structured to serve as a practical resource, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key transformations. By grounding all claims in authoritative sources, this guide aims to be an essential tool for chemists seeking to leverage the unique synthetic potential of this molecule.

Molecular Structure and Physicochemical Properties

3-Methoxycarbonyl-4-nitrobenzyl alcohol, systematically named Methyl 2-nitro-5-(hydroxymethyl)benzoate, is an aromatic compound featuring three distinct functional groups: a benzylic alcohol, a methoxycarbonyl (ester), and a nitro group. This unique arrangement makes it a highly valuable intermediate for creating complex molecular architectures. The substituents are positioned on the benzene ring in a way that significantly influences the molecule's overall reactivity. The electron-withdrawing nature of the nitro and methoxycarbonyl groups deactivates the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution, although the latter is less common without a suitable leaving group.

The presence of these three functional groups offers orthogonal chemical handles, allowing for selective modification and elaboration, a highly desirable trait in the synthesis of compound libraries and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 3-Methoxycarbonyl-4-nitrobenzyl alcohol

| Property | Value | Source |

| Systematic Name | Methyl 2-nitro-5-(hydroxymethyl)benzoate | - |

| Common Name | 3-Methoxycarbonyl-4-nitrobenzyl alcohol | - |

| CAS Number | 80866-88-2 | [1] |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 95-97 °C | [1] |

| SMILES | COc(=O)c1cc(CO)ccc1[O-] | [1] |

| InChI Key | AADYWCBPJZAJNU-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of 3-Methoxycarbonyl-4-nitrobenzyl alcohol is typically achieved through the electrophilic nitration of a suitable precursor. The most logical and common starting material is methyl 3-(hydroxymethyl)benzoate. The causality behind this choice lies in the directing effects of the substituents. The methoxycarbonyl group is a meta-director, and while the hydroxymethyl group is a weak ortho-, para-director, the steric hindrance and the deactivating nature of the ester favor nitration at the position ortho to the ester and meta to the alcohol, which corresponds to the desired product.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent over-nitration or side reactions.[2][3]

Experimental Protocol: Synthesis

Reaction: Nitration of Methyl 3-(hydroxymethyl)benzoate

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 10.0 g (59.5 mmol) of methyl 3-(hydroxymethyl)benzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding 6.0 mL (approx. 90 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. Critically maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. The choice of this low temperature is crucial to minimize the formation of by-products.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

Experimental Protocol: Purification

Method: Recrystallization

-

Solvent Selection: Transfer the crude, water-washed solid to a flask. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often effective.

-

Dissolution: Add a minimal amount of hot ethanol to dissolve the crude product completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of the pure white to light yellow solid is typically in the range of 75-85%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Reactivity and Synthetic Utility

The synthetic power of 3-Methoxycarbonyl-4-nitrobenzyl alcohol lies in the differential reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

A. Reactions at the Benzylic Alcohol

The primary alcohol is a versatile handle for oxidation or conversion to a leaving group.

-

Oxidation to Aldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, Methyl 2-nitro-5-formylbenzoate, a valuable intermediate for reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. Pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) are common reagents for this transformation, chosen for their mildness, which prevents over-oxidation.[4]

-

Conversion to Halide/Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate (using tosyl chloride) or a bromide (using PBr₃ or CBr₄/PPh₃). This transforms the benzylic position into an electrophilic site, ready for nucleophilic substitution by azides, cyanides, amines, and other nucleophiles.

B. Reactions of the Nitro Group

The aromatic nitro group is arguably the most important functional group for derivatization in drug discovery, primarily through its reduction to an aniline.

-

Reduction to Amine: The reduction of the nitro group to an amine (Methyl 5-(hydroxymethyl)-2-aminobenzoate) is a cornerstone transformation. This can be achieved under various conditions:

-

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) offers a clean and efficient method.[5]

-

Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid are also highly effective and are often chosen for their scalability and cost-effectiveness. The resulting aniline is a key precursor for amide bond formation, diazotization, and other reactions central to medicinal chemistry.

-

C. Reactions of the Methoxycarbonyl Group

The ester group provides another site for modification, though it is generally less reactive than the other two groups.

-

Saponification (Hydrolysis): The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-nitro-5-(hydroxymethyl)benzoic acid) using a base like NaOH or LiOH, followed by acidic workup. This introduces a carboxylic acid moiety, which is a common feature in drug molecules for improving solubility or for forming amide bonds.

-

Amidation: The ester can be converted directly to an amide by heating with an amine, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling reagents (like HATU or EDC) to form the amide bond under mild conditions.

Reaction Pathways Diagram

Caption: Key reaction pathways available for the title compound.

Applications in Drug Development

The true value of 3-Methoxycarbonyl-4-nitrobenzyl alcohol is realized in its role as a scaffold in multi-step synthesis. For instance, a common synthetic sequence in drug discovery involves:

-

Reduction of the nitro group to form the aniline.

-

Acylation of the newly formed amine with a carboxylic acid to build out a side chain.

-

Oxidation of the benzylic alcohol to an aldehyde.

-

Reductive amination of the aldehyde with another amine to introduce a second point of diversity.

-

Hydrolysis of the ester to the carboxylic acid to modulate physicochemical properties or serve as another attachment point.

This stepwise, selective modification allows for the systematic exploration of the chemical space around a core scaffold, which is fundamental to structure-activity relationship (SAR) studies. The compound serves as a linchpin, connecting different fragments and pharmacophores in a predictable and controlled manner. Its utility has been demonstrated in the synthesis of various compounds, including potential photoaffinity labeling reagents and building blocks for substituted hydantoins.[1]

Safety and Handling

As a nitroaromatic compound, 3-Methoxycarbonyl-4-nitrobenzyl alcohol should be handled with appropriate care.

-

General Hazards: May cause skin, eye, and respiratory system irritation.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3-Methoxycarbonyl-4-nitrobenzyl alcohol is a synthetically powerful and versatile intermediate. Its three distinct and orthogonally reactive functional groups provide a robust platform for the construction of complex molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full potential in the creation of novel chemical entities. The detailed protocols and mechanistic rationale provided herein serve as a foundation for its effective and strategic implementation in synthesis campaigns.

References

-

PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from PrepChem.com. [Link]

-

Kamm, O., & Segur, J. B. (n.d.). METHYL m-NITROBENZOATE. Organic Syntheses. Retrieved from orgsyn.org. [Link]

- Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

Kazantsev, M. S., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12). Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. Retrieved from National Institutes of Health. [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. Retrieved from Indian Academy of Sciences. [Link]

-

Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis Report. Retrieved from Scribd. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Executive Summary

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 133719-03-6) is a highly versatile, tri-functionalized aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a benzoate core substituted with a methyl ester, a nitro group, and a hydroxymethyl moiety, this compound offers orthogonal reactivity profiles. This whitepaper provides a rigorous breakdown of its molecular weight, chemical formula, physicochemical properties, and its critical role as an intermediate in the synthesis of benzolactams and benzastatin analogues[2].

Molecular Formula and Weight Determination

The empirical foundation of any synthetic workflow relies on precise stoichiometric calculations.

Derivation & Causality : The structure consists of a central benzene ring (C6) bearing three distinct substituents:

-

Methyl Ester (-COOCH3) at C1: Contributes C2H3O2.

-

Nitro Group (-NO2) at C2: Contributes NO2.

-

Hydroxymethyl Group (-CH2OH) at C5: Contributes CH3O.

Summing the core ring (accounting for three substituted positions, leaving 3 protons) and the substituents yields: C6H3 + C2H3O2 + NO2 + CH3O = C9H9NO5[3]. The molecular weight of 211.17 g/mol dictates that 1 millimole (mmol) of the substance equates to 211.17 mg, a critical metric for scaling up reactions in drug discovery pipelines.

Physicochemical Data Summary

Understanding the physicochemical properties of this compound is essential for predicting its solubility, partition coefficients, and behavior during chromatographic purification.

| Property | Value | Clinical/Synthetic Relevance |

| IUPAC Name | This compound | Standardized nomenclature for regulatory filing[3]. |

| CAS Registry Number | 133719-03-6 | Unique identifier for sourcing and inventory[1]. |

| Molecular Formula | C9H9NO5 | Stoichiometric basis for reaction planning[3]. |

| Molecular Weight | 211.17 g/mol | Essential for precise molar equivalent calculations[3]. |

| XLogP3 | 0.8 | Indicates moderate lipophilicity; highly soluble in DCM and EtOAc, poorly soluble in hexanes[3]. |

| Topological Polar Surface Area | 92.4 Ų | High polarity driven by nitro and hydroxyl groups; dictates silica gel affinity during purification[3]. |

| Hydrogen Bond Donors | 1 | The -OH group acts as a hydrogen bond donor[3]. |

| Hydrogen Bond Acceptors | 5 | The nitro and ester oxygens serve as potent H-bond acceptors[3]. |

Structural Reactivity and Pathway Analysis

The strategic value of this compound lies in its orthogonal functional groups. Each group can be selectively manipulated without interfering with the others, provided the correct reagents are chosen.

-

The Hydroxymethyl Group (C5) : A primary alcohol that serves as the most reactive site for mild oxidation. It is routinely oxidized to an aldehyde (yielding methyl 5-formyl-2-nitrobenzoate, CAS 133719-04-7)[4].

-

The Nitro Group (C2) : Strongly electron-withdrawing, it deactivates the benzene ring toward electrophilic aromatic substitution. However, it is a prime target for catalytic hydrogenation (e.g., Pd/C, H2) to form an aniline, which can subsequently undergo intramolecular cyclization with the ester to form a benzolactam ring[2].

-

The Methyl Ester (C1) : Acts as a protecting group for the carboxylic acid during upstream manipulations and can be hydrolyzed under basic conditions (e.g., LiOH) when the free acid is required.

Figure 1: Orthogonal reactivity profile of this compound.

Experimental Protocol: Selective Oxidation to Methyl 5-formyl-2-nitrobenzoate

A common transformation in the synthesis of benzastatin analogues is the selective oxidation of the hydroxymethyl group to an aldehyde[2]. The following protocol utilizes Pyridinium Chlorochromate (PCC) supported on Aluminum Oxide (Al2O3)[4].

Causality & Design Rationale : While Swern oxidation or Dess-Martin periodinane (DMP) could be used, PCC on Al2O3 is selected for its scalability and simplified workup. The Al2O3 solid support traps the toxic, tar-like chromium byproducts, allowing them to be removed via simple filtration rather than complex aqueous extractions that often lead to emulsion formation[4].

Materials Required:

-

This compound (1.0 eq, 10 mmol, 2.11 g)

-

Pyridinium Chlorochromate (PCC) (1.5 eq, 15 mmol, 3.23 g)

-

Aluminum Oxide (Al2O3, acidic or neutral) (Equal weight to PCC, ~3.2 g)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Celite (for filtration)

Step-by-Step Methodology:

-

Preparation of the Oxidant Complex : In a mortar, gently grind the PCC and Al2O3 together until a homogenous, free-flowing orange powder is achieved. Self-Validation: The solid support ensures the PCC is finely dispersed, maximizing surface area for the solid-liquid phase reaction.

-

Substrate Dissolution : Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with this compound (2.11 g). Add 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath[4].

-

Reagent Addition : Add the PCC/Al2O3 mixture portion-wise over 15 minutes. Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents over-oxidation to the carboxylic acid[4].

-

Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 18 hours[4]. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (lower Rf due to the polar -OH group) should completely disappear, replaced by a higher Rf spot corresponding to the aldehyde.

-

Workup and Filtration : Once complete, dilute the reaction mixture with an equal volume of diethyl ether (50 mL) to precipitate dissolved chromium salts. Filter the entire suspension through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with diethyl ether (3 × 20 mL).

-

Concentration and Purification : Concentrate the pale-yellow filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield methyl 5-formyl-2-nitrobenzoate (CAS: 133719-04-7) as a crystalline solid. Expected yield: ~94%[4].

Figure 2: Experimental workflow for the selective oxidation of the hydroxymethyl group.

References

-

National Center for Biotechnology Information . "PubChem Compound Summary for CID 15177124, this compound". PubChem. Available at:[Link]

-

Endo, Yasuyuki, et al. "Synthesis and activity of benzolactams with alkyl substituents". Journal of Medicinal Chemistry, vol. 41, no. 9, 1998, pp. 1476-1496. Available at:[Link]

Sources

- 1. This compound | C9H9NO5 | CID 15177124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 133719-04-7,5-formyl-2-nitro-benzoic acid methyl ester | lookchem [lookchem.com]

- 3. This compound | C9H9NO5 | CID 15177124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 5-formyl-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

Scalable Synthetic Architectures for Methyl 5-(hydroxymethyl)-2-nitrobenzoate

Abstract

Methyl 5-(hydroxymethyl)-2-nitrobenzoate (CAS: 79605-48-2 / Derivative of 59378-79-7) represents a critical bifunctional scaffold in medicinal chemistry, particularly as a photo-cleavable linker and a precursor for antibody-drug conjugates (ADCs). Its structural duality—combining an electron-deficient nitroaromatic core with a reactive benzylic alcohol and a distinct methyl ester—enables orthogonal functionalization. This technical guide delineates a robust, scalable synthetic pathway, prioritizing regioselectivity and safety. We move beyond generic preparations to detail a self-validating Nitration-Bromination-Hydrolysis sequence, optimized for high purity and reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses a regioselectivity challenge: installing the nitro group ortho to the ester while maintaining the meta-relationship to the alkyl substituent.

Strategic Disconnection:

-

C-O Bond Formation : The benzylic alcohol is best accessed via the hydrolysis of a benzylic halide (bromide), avoiding the harsh conditions of direct oxidation.

-

C-Br Bond Formation : Radical bromination of a methyl group is highly selective for the benzylic position.

-

C-N Bond Formation : The core aromatic substitution pattern (1-carboxyl, 2-nitro, 5-alkyl) is accessible via the nitration of m-toluate derivatives.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from target to commercially available methyl 3-methylbenzoate.

Detailed Synthetic Route

The optimal route utilizes Methyl 3-methylbenzoate as the starting material.[1] This approach leverages the directing effects of the methyl group (activating, o,p-director) and the ester group (deactivating, m-director) to favor substitution at the C6 position (becoming C2 in the product numbering).

Step 1: Regioselective Nitration

Objective: Synthesize Methyl 5-methyl-2-nitrobenzoate. Challenge: Avoiding the 4-nitro isomer (steric vs. electronic control).

-

Reagents: Fuming Nitric Acid (

), Acetic Anhydride ( -

Mechanism: The use of acetic anhydride generates the highly electrophilic acetyl nitrate (

) in situ, allowing for milder conditions (0–15 °C) compared to mixed acid (

Step 2: Wohl-Ziegler Radical Bromination

Objective: Synthesize Methyl 5-(bromomethyl)-2-nitrobenzoate. Challenge: Preventing over-bromination (dibromide formation) or benzylic oxidation.

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

-

Solvent:

-Trifluorotoluene (PhCF -

Process: Classic free-radical chain reaction. The electron-withdrawing nitro group slightly deactivates the benzylic position, requiring thermal initiation (reflux).

Step 3: Silver-Assisted Hydrolysis

Objective: Synthesize this compound. Challenge: Hydrolyzing the bromide without saponifying the methyl ester.

-

Reagents: Silver Nitrate (

), Water, Acetone (or THF). -

Mechanism:

pathway assisted by silver ion precipitation of AgBr. This method is neutral/mildly acidic, preserving the ester functionality which would be labile under basic (

Experimental Protocols

Protocol A: Synthesis of Methyl 5-methyl-2-nitrobenzoate

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Preparation: Charge with Acetic Anhydride (1.5 equiv) and cool to 0 °C.

-

Nitration: Add Fuming Nitric Acid (1.1 equiv) dropwise, maintaining temperature < 5 °C (Exothermic!). Stir for 15 min to generate acetyl nitrate.

-

Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise.

-

Reaction: Allow to warm to 15 °C and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour mixture onto crushed ice (500 g) with vigorous stirring. The product precipitates as a pale yellow solid.

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol to remove the 4-nitro isomer.

-

Target Yield: 70–75%

-

Melting Point: 78–80 °C[2]

-

Protocol B: Synthesis of Methyl 5-(bromomethyl)-2-nitrobenzoate

-

Setup: 250 mL flask with reflux condenser and

inlet. -

Charge: Dissolve Methyl 5-methyl-2-nitrobenzoate (10 g, 51 mmol) in PhCF

(100 mL) or -

Reagents: Add NBS (9.5 g, 53 mmol, 1.05 equiv) and Benzoyl Peroxide (120 mg, 0.5 mmol).

-

Reaction: Heat to reflux (approx. 80–100 °C) for 6–12 hours. Monitor consumption of starting material. A sunlamp can accelerate initiation.

-

Workup: Cool to 0 °C to precipitate succinimide. Filter off the solid.[1][3][4]

-

Isolation: Concentrate the filtrate in vacuo. The residue is typically used directly or purified by short flash column chromatography (Silica, Hexane/EtOAc).

-

Target Yield: 65–70%

-

Protocol C: Mild Hydrolysis to Target

-

Setup: 250 mL flask protected from light (if using Silver).

-

Solvent: Dissolve the bromide (5 g) in Acetone (50 mL) and Water (10 mL).

-

Reaction: Add Silver Nitrate (

, 1.1 equiv) dissolved in minimum water. A heavy precipitate of AgBr forms immediately. -

Stir: Stir at room temperature for 2–4 hours.

-

Alternative (Cheaper): Reflux in 1:1 Dioxane:Water with Calcium Carbonate (

, 2.0 equiv) for 6 hours.

-

-

Workup: Filter off the solid (AgBr or excess CaCO3). Concentrate the filtrate to remove organic solvent. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Dry organic layer (

), concentrate, and purify via column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).-

Target Yield: 85–90%

-

Appearance: White to pale yellow crystalline solid.

-

Quantitative Data Summary

| Step | Transformation | Key Reagents | Critical Parameter | Typical Yield | Safety Hazard |

| 1 | Nitration | Temp < 15 °C | 70-75% | Explosion risk (Acetyl nitrate) | |

| 2 | Bromination | NBS, BPO | Anhydrous conditions | 65-70% | Lachrymator (Benzyl bromide) |

| 3 | Hydrolysis | pH Neutrality | 85-90% | Heavy metal waste (Ag) |

Mechanistic Workflow Diagram

Figure 2: Step-wise reaction mechanism and intermediate flow.

Safety & Handling (E-E-A-T)

-

Nitro Compounds: All intermediates containing the nitro group are potentially energetic. Do not distill the nitration residue to dryness without testing for thermal stability.

-

Acetyl Nitrate: Generated in Step 1. This is shock-sensitive if isolated. Always generate in situ and quench into water.

-

Benzyl Bromides: The intermediate in Step 2 is a potent lachrymator (tear gas) and skin irritant. Handle only in a functioning fume hood.

-

Silver Residues: Segregate silver waste for reclamation.

References

-

Nitration of Methyl Benzoate Derivatives : Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 3, p. 59 (1923). (Describes the foundational nitration protocols for benzoate esters). Link[5]

-

Regioselective Nitration using Acetic Anhydride : BenchChem Application Notes. "Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate". (Confirming the C6 substitution pattern). Link

-

Wohl-Ziegler Bromination : Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. (Classic review of the mechanism and scope). Link[5]

-

Silver-Assisted Hydrolysis : Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 1955. (Mechanistic grounding for Ag-assisted halide displacement). Link[5]

-

Alternative Hydrolysis (CaCO3) : Organic Syntheses, Coll. Vol. 3, p. 434 (1955). (General procedure for hydrolysis of benzyl halides). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JP2010254641A - Azole carboxamide compound or salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Methyl 5-(hydroxymethyl)-2-nitrobenzoate in Organic Solvents

Abstract

Methyl 5-(hydroxymethyl)-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies like crystallization, and formulating stable solutions. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of solubility, outlines detailed experimental protocols for its accurate measurement, and discusses the expected solubility behavior in a range of organic solvents based on the compound's physicochemical properties and established chemical principles.

Introduction to this compound

This compound (CAS No. 133719-03-6) is a substituted aromatic compound with a molecular formula of C9H9NO5 and a molecular weight of approximately 211.17 g/mol .[1] Its structure, featuring a nitro group, an ester, and a hydroxymethyl group, imparts a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various solvents. Understanding these interactions is paramount for its effective use in research and development.

Physicochemical Properties at a Glance:

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| XLogP3 | 0.8 | [1] |

These properties suggest that this compound is a moderately polar molecule capable of acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the nitro, ester, and hydroxyl groups). This dual nature dictates its solubility profile across different solvent classes.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxymethyl group can donate a hydrogen bond, and the oxygen atoms of the nitro, ester, and hydroxyl groups can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

-

Dipole-Dipole Interactions: The nitro and ester groups are strong electron-withdrawing groups, creating a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably through these forces.

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute systems but are weaker than the other forces mentioned.

The interplay of these forces, along with the energy required to break the crystal lattice of the solid solute, determines the overall solubility. Generally, the solubility of organic compounds increases with temperature.[3][4]

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of solubility in common organic solvents can be predicted based on the compound's structure and general principles of solubility for similar nitrobenzoic acid derivatives.[3][4]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of strong hydrogen bonding with the solute's hydroxyl, nitro, and ester groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions with the nitro and ester groups. Solvents like DMF and DMSO are excellent at solvating a wide range of organic molecules. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | "Like dissolves like" principle suggests poor interaction between the polar solute and nonpolar solvents.[2] |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions but lack strong hydrogen bonding capabilities. |

It is important to note that for related compounds like 3-methyl-2-nitrobenzoic acid, solubility generally increases with temperature in various organic solvents.[5] A similar trend is expected for this compound.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique.[6] This involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by analysis of the saturated solution.

Isothermal Equilibrium (Shake-Flask) Method

This protocol provides a standardized workflow for determining the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Quantification:

-

HPLC Method: Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the filtered saturated solution with the solvent to a concentration that falls within the calibration range. Analyze the standards and the diluted sample by HPLC. The concentration of the saturated solution can be determined from the calibration curve.

-

Gravimetric Method: An alternative is the gravimetric method, where a known volume of the filtered saturated solution is evaporated to dryness, and the remaining solid residue is weighed.[7] This method is straightforward but may be less precise for low solubilities.

-

-

Calculation: Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) from the concentration of the saturated solution.

Analytical Considerations

-

Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.

-

Solvent Volatility: For volatile solvents, care must be taken to prevent evaporation during the experiment, which would lead to inaccurate results.[7]

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the solvent and temperature. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility is constant.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: As with most organic solids, solubility is expected to increase with increasing temperature.[3][4] This relationship can be described by the van't Hoff equation.[6]

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and solvent is crucial for high solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[8] It is important to characterize the solid form being used.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical foundation and, critically, a detailed, actionable experimental framework for researchers and drug development professionals to generate the high-quality, quantitative data necessary for their work. The provided protocols, when executed with care, will yield reliable and reproducible solubility data, enabling the optimization of synthetic processes, purification, and formulation development involving this important chemical intermediate.

References

-

Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Solubility of Things. 4-Nitrobenzoic acid. [Link]

-

ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

-

ResearchGate. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. [Link]

-

National Institutes of Health. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

PubChem. Methyl 5-hydroxy-2-nitrobenzoate. [Link]

-

PubChem. This compound. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

MDPI. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. [Link]

-

ResearchGate. (2018, July 19). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. [Link]

-

Organic Syntheses. METHYL m-NITROBENZOATE. [Link]

Sources

- 1. This compound | C9H9NO5 | CID 15177124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. raytor.com [raytor.com]

Nitrobenzyl Alcohol Derivatives as Photocleavable Protecting Groups: A Guide to Precision Control with Light

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photolabile protecting groups (PPGs), often termed "caging" groups, have revolutionized the spatiotemporal control of chemical and biological processes. Among the various classes of PPGs, ortho-nitrobenzyl (o-NB) alcohol and its derivatives stand out as the most extensively studied and widely utilized platform.[1] Their synthetic accessibility, robust protection of diverse functional groups, and tunable photochemical properties make them indispensable tools in fields ranging from drug delivery and neuroscience to materials science and high-density microarray synthesis.[2][3] This technical guide provides a comprehensive overview of o-nitrobenzyl-based PPGs, grounded in field-proven insights for the modern researcher. We will dissect the core photochemical mechanism, explore the structure-activity relationships that govern their performance, provide detailed experimental protocols for their application, and survey their diverse applications. The aim is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the power of these light-sensitive molecules.

The Dawn of Photochemical Control: Understanding "Caged" Compounds

The ability to initiate a biological or chemical event at a precise time and location is a paramount goal in science. Photolabile protecting groups offer an elegant solution by rendering a molecule inert until it is "uncaged" by a pulse of light.[2][4]

The Caged Compound Concept

A "caged compound" is a biologically active molecule whose function is temporarily masked by the covalent attachment of a PPG.[2] This inactivation allows the researcher to introduce the compound into a complex system, such as a living cell or a polymer matrix, without eliciting an immediate effect. Subsequent irradiation with a specific wavelength of light cleaves the PPG, releasing the active molecule and initiating its function with high temporal and spatial fidelity.[5] This non-invasive triggering mechanism avoids the complications of reagent addition or environmental changes.[6]

Core Criteria for an Effective Photocleavable Protecting Group

The utility of a PPG is dictated by a set of critical properties. The ideal PPG should:

-

Be stable to various chemical conditions encountered during synthesis and in the experimental medium (e.g., physiological pH, presence of nucleophiles) before irradiation.[2]

-

Exhibit high photochemical efficiency , characterized by a significant quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed.[7]

-

Absorb light at longer, less damaging wavelengths (preferably >350 nm) to minimize phototoxicity to biological samples and increase tissue penetration.[4][7]

-

Undergo clean and rapid photolysis , releasing the active molecule without the formation of reactive or interfering byproducts.[1]

-

Be synthetically accessible and easy to attach to a wide range of functional groups.[6]

The Workhorse of Photolabile Chemistry: The ortho-Nitrobenzyl Group

First described in the early 20th century, the o-nitrobenzyl (o-NB) group has become the most popular and versatile class of PPGs. Its reliability and well-understood mechanism have made it a foundational tool for photochemistry.

The Mechanism of Photocleavage

The defining feature of the o-NB group is the nitro group positioned ortho to the benzylic carbon to which the substrate is attached. The photocleavage process is an intramolecular redox reaction initiated by the absorption of a photon (typically UV-A light).[5][7]

The generally accepted mechanism proceeds as follows[8][9]:

-

Excitation: Upon absorption of a photon, the nitro group is promoted to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[9][10] This step is the key photochemical event.

-

Rearrangement and Release: The unstable aci-nitro intermediate rapidly rearranges. This rearrangement involves the formation of a cyclic intermediate which then decomposes to release the protected substrate (e.g., an alcohol, carboxylic acid, or amine).[10]

-

Byproduct Formation: The process liberates the substrate and converts the o-NB moiety into an o-nitrosobenzaldehyde or a related ketone byproduct.[7]

// Nodes Start [label="o-Nitrobenzyl Protected\nSubstrate (Caged)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited Triplet State\n(n,π*)", fillcolor="#FBBC05", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Cyclic Intermediate\nRearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Released Substrate +\no-Nitrosobenzaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Excited [label="1. Photon Absorption (hν)"]; Excited -> AciNitro [label="2. Intramolecular\nH-Abstraction"]; AciNitro -> Rearrangement [label="3. Cyclization"]; Rearrangement -> Products [label="4. Fragmentation"]; }

The Byproduct Challenge

The primary byproduct, an o-nitrosoaldehyde, is a reactive species that can potentially react with nucleophiles in the system, which can be a significant issue in biological experiments.[3] This has spurred the development of derivatives and strategies to mitigate these side reactions, such as the inclusion of scavengers or the design of PPGs that undergo intramolecular trapping of the byproduct.[6]

Engineering for Performance: Structure-Activity Relationships

The versatility of the o-NB platform stems from the ability to tune its photochemical properties by modifying its chemical structure. These modifications are typically made to the aromatic ring or the benzylic carbon.

Aromatic Ring Substitution: Tuning Wavelength and Efficiency

Adding electron-donating groups to the benzene ring is a common strategy to favorably alter the PPG's properties.[6]

-

Red-Shifting Absorption: Methoxy groups, particularly at the 4 and 5 positions (e.g., 4,5-dimethoxy-2-nitrobenzyl, NVOC), increase conjugation and shift the absorption maximum (λmax) to longer, less energetic wavelengths (around 350-365 nm).[7] This is a critical advantage for applications in living cells, as it reduces phototoxicity and potential damage to native biomolecules.[7]

-

Improving Quantum Yield: While ring substitutions can red-shift the absorption, they sometimes have a detrimental effect on the quantum yield of uncaging.[11][12][13] There is often a trade-off between achieving a longer absorption wavelength and maintaining a high cleavage efficiency.

-

Enhancing Solubility: For biological applications, water solubility is key. The introduction of hydrophilic groups, such as a carboxylic acid moiety, can significantly improve the aqueous solubility of the caged compound.[14]

Benzylic Carbon Substitution: Modulating Release Kinetics

Substitution at the benzylic carbon (the α-carbon) can also influence the photorelease properties. For example, adding a methyl group, as in the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, has been shown to improve photodeprotection efficiency in applications like photolithographic microarray synthesis.[1][15] The nature of the leaving group itself also strongly influences the quantum yield.[16]

Quantitative Comparison of Common o-NB Derivatives

The choice of a specific o-NB derivative is a causal decision based on the experimental requirements, balancing the need for a specific activation wavelength against the required efficiency of release.

| Protecting Group | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Applications |

| o-Nitrobenzyl | o-NB | ~260-280 nm | Varies | Foundational group, less common now due to short λmax.[1] |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | ~350-365 nm | ~0.01 - 0.05 | "Nitrovertaryl" group; widely used in synthesis and for caging nucleotides due to longer λmax.[7][17] |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 nm | ~0.01 - 0.41 | High efficiency; used extensively in light-directed microarray synthesis.[1][15][18] |

| 2-Methoxy-6-nitrobenzyl | MeONB | ~350-420 nm | Varies | Red-shifted absorption for reduced phototoxicity.[5][7] |

Note: Quantum yields are highly dependent on the leaving group, solvent, and specific experimental conditions. The values presented are illustrative.[7]

Synthetic Methodologies

The practical application of o-NB groups begins with their synthesis and attachment to the molecule of interest. The chemistry is generally robust and well-established.

Protocol 1: General Procedure for Protecting a Carboxylic Acid with 4,5-Dimethoxy-2-nitrobenzyl Bromide

This protocol describes a standard esterification to cage a carboxylic acid. The choice of a bromide derivative provides a good leaving group for the nucleophilic substitution reaction.

Materials:

-

Carboxylic acid of interest

-

4,5-Dimethoxy-2-nitrobenzyl bromide (NV-Br)

-

Cesium carbonate (Cs₂CO₃) or another non-nucleophilic base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate and hexane for chromatography

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add cesium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the carboxylate salt. The use of cesium carbonate is advantageous as it is highly soluble in DMF and facilitates the reaction.

-

Alkylation: Add a solution of 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq) in a minimal amount of DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure caged ester.

Experimental Design for Photocleavage

The success of a photo-uncaging experiment hinges on careful control of the irradiation conditions. The goal is to maximize cleavage of the PPG while minimizing unwanted side reactions or damage to the sample.

// Nodes Prep [label="1. Prepare Solution\nof Caged Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiate [label="2. Irradiate with\nAppropriate Light Source\n(e.g., 365 nm LED)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="3. Monitor Reaction\n(HPLC, LC-MS, TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="4. Analyze Results\n(e.g., Biological Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. (Optional) Purify\nDeprotected Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Irradiate; Irradiate -> Monitor; Monitor -> Analyze; Monitor -> Purify [style=dashed, label="For synthetic applications"]; }

Protocol 2: General Procedure for Photocleavage in Solution

This protocol provides a general guideline for the photolytic deprotection of a substrate in a solution phase. The ideal setup, concentration, and irradiation time will need to be optimized for each specific compound.[7]

Materials & Equipment:

-

Caged compound

-

Appropriate solvent (e.g., buffered aqueous solution for biological samples, or organic solvents like acetonitrile or methanol for synthesis)

-

UV light source with a defined wavelength output (e.g., mercury lamp with filters, or a high-power LED centered at 365 nm). The choice of source is critical; LEDs are often preferred for their narrow emission spectrum and stable output.

-

Quartz cuvette or reaction vessel (borosilicate glass will absorb a significant portion of UV light below ~320 nm)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)[7]

Procedure:

-

Solution Preparation: Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light penetration while being relevant for the subsequent application. For UV-Vis monitoring, concentrations are typically in the low micromolar range. For preparative work, they can be much higher, but this may require longer irradiation times.

-

Degassing (Optional but Recommended): Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, which can quench the excited state of the PPG and lead to unwanted side reactions.

-

Irradiation: Place the reaction vessel in a controlled temperature holder and position the light source at a fixed, reproducible distance. Begin irradiation while stirring the solution to ensure homogeneity.

-

Reaction Monitoring: At set time intervals, withdraw aliquots from the reaction mixture and analyze them by HPLC or LC-MS. Track the disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct.[7] This kinetic analysis is crucial for determining the required irradiation time for complete or partial deprotection.

-

Work-up (for Preparative Scale): Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by standard techniques such as column chromatography or preparative HPLC to remove the photolytic byproduct and any unreacted starting material.[7]

Applications in Science and Drug Development

The precise control afforded by o-NB groups has led to their adoption across numerous scientific disciplines.

-

Spatiotemporal Control of Bioactive Molecules: This is the quintessential application of "caged compounds." Researchers have used o-NB groups to control the release of neurotransmitters, signaling molecules (like cAMP and ATP), ions, and peptides within living cells and tissues, allowing for the precise study of complex biological pathways.[2][4]

-

Solid-Phase Peptide Synthesis (SPPS): Both ortho- and para-nitrobenzyl groups have been used to protect the side chains of amino acids like cysteine, lysine, and aspartic acid.[19][20][21] This protection is stable to standard Fmoc synthesis conditions and can be removed at a later stage, adding another layer of orthogonality to complex peptide synthesis.[22]

-

Light-Directed Synthesis and Photolithography: The high efficiency of derivatives like NPPOC is leveraged in the light-directed synthesis of high-density DNA and peptide microarrays.[1][18][23] By using photomasks or digital micromirror devices, specific areas of a surface are deprotected, allowing for the stepwise synthesis of millions of unique compounds in a spatially defined manner.

-

Drug Delivery and Prodrugs: Caging a potent drug with an o-NB group creates a photoactivatable prodrug.[1] This strategy allows for the targeted delivery of a therapeutic agent, which remains inactive until it reaches the desired site (e.g., a tumor), where it can be activated by light, thereby minimizing systemic toxicity.[24]

-

Light-Responsive Materials: The o-NB moiety can be incorporated into polymer backbones or as cross-linkers to create photodegradable materials.[3] For instance, hydrogels cross-linked with o-NB derivatives can be degraded with light, allowing for the controlled release of encapsulated cells or drugs on demand.

The Next Frontier: Advanced Concepts

Research continues to push the boundaries of what is possible with o-NB protecting groups.

-

Two-Photon Excitation (TPE): A major advancement is the use of two-photon excitation for uncaging.[4] This involves the simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve the same electronic transition as one high-energy UV photon. TPE offers deeper tissue penetration, lower phototoxicity, and inherent 3D spatial resolution, making it exceptionally powerful for in vivo studies.[11][13][25]

-

Orthogonal Systems: Scientists are designing systems with multiple, different PPGs that can be cleaved independently by distinct wavelengths of light.[6] An o-NB group (cleaved at ~365 nm) could be used alongside a coumarin-based group (cleaved at >400 nm) to control two different processes within the same system.[6]

Conclusion

Nitrobenzyl alcohol derivatives represent a mature yet continually evolving class of photocleavable protecting groups. Their robust chemistry, tunable properties, and vast range of applications have cemented their role as an essential tool for any scientist seeking to control chemical or biological processes with the precision of light. From fundamental studies of cellular signaling to the development of next-generation materials and targeted therapeutics, the o-NB platform provides a reliable and versatile method for turning light into action.

References

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

-

Schaper, K., et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences. [Link]

-

Photoremovable Protecting Groups. Semantic Scholar. [Link]

-

Proposed mechanism for the photocleavage reaction of a generic nitrobenzyl oxycarbonyl (NBOC) group to yield a carboxylic acid. ResearchGate. [Link]

-

Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. [Link]

-

Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

-

Givens, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Hansen, K. B., et al. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

-

Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

-

Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]

-

Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

- Lyttle, M. H., et al. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.

-

Danishefsky, S. J., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters. [Link]

-

Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]

-

Gravel, D., et al. (1985). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications. [Link]

-

o-Nitrobenzyl-Based Caged exo-16,17-Dihydro-gibberellin A5-13-acetate for Photocontrolled Release of Plant Growth Regulators. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

Hocker, M. D., et al. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research. [Link]

-

o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. (2006). PubMed. [Link]

-

Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Ellis-Davies, G. C. R., et al. (2013). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC. [Link]

-

Anderson, H. L., et al. (2012). Two-photon sensitive protecting groups operating via intramolecular electron transfer: uncaging of GABA and tryptophan. Chemical Science. [Link]

-

The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. (2023). Bio-Synthesis. [Link]

-

Gacal, B., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers. [Link]

-

Szymański, W., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]

-

Kretzschmar, I., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. [Link]

-

Final step in the synthesis of o-nitrobenzyl NB compounds. ResearchGate. [Link]

-

Leggett, G. J., et al. (2023). Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up to 1 mm s−1. Nanoscale. [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). PMC. [Link]

-

Furgal, J. C., et al. (2024). Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si-O Bond Formation in Polymerization and Surface Modification. ACS Omega. [Link]

-

Photoremovable Protecting Groups. (2022). MDPI. [Link]

-

Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. (2025). PMC. [Link]

Sources

- 1. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nathan.instras.com [nathan.instras.com]

- 12. researchgate.net [researchgate.net]

- 13. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 19. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06305K [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Methyl 5-methyl-2-nitrobenzoate and its Hydroxymethyl Analog: Structure, Synthesis, and Strategic Applications

An In-depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of medicinal chemistry and drug development, the nuanced modification of molecular scaffolds is a cornerstone of lead optimization. The substitution of a simple methyl group with a hydroxymethyl group can profoundly alter a compound's physicochemical properties, reactivity, and biological interactions. This technical guide provides a detailed comparative analysis of two key intermediates: Methyl 5-methyl-2-nitrobenzoate and its functionalized counterpart, Methyl 5-(hydroxymethyl)-2-nitrobenzoate. We will dissect their structural and electronic differences, provide validated synthetic protocols, compare their spectroscopic signatures and chemical reactivity, and explore the strategic implications of choosing one analog over the other in the context of rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural motifs for therapeutic innovation.

Molecular Structure and Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between Methyl 5-methyl-2-nitrobenzoate and its hydroxymethyl analog lies in the functional group at the C-5 position of the benzene ring. This single alteration—from a nonpolar methyl group (-CH₃) to a polar, protic hydroxymethyl group (-CH₂OH)—initiates a cascade of changes in the molecule's overall character.

-

Methyl 5-methyl-2-nitrobenzoate (Compound A): Features a methyl group, which is weakly electron-donating through induction and hyperconjugation. This group enhances the molecule's lipophilicity, a key factor in membrane permeability.[1]

-